3-ドデシルチオフェン

概要

説明

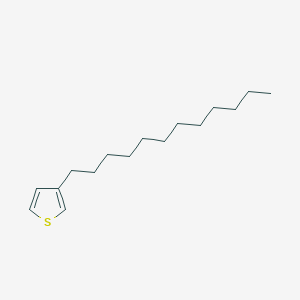

3-Dodecylthiophene is an organic compound with the molecular formula C16H28S. It is a conjugating monomer that can be used as an active layer on semiconductors. This compound has good electronic properties and is primarily used in the development of p-type semiconducting polymers. It is mainly utilized in the formation of poly(3-dodecylthiophene) through electrochemical polymerization .

科学的研究の応用

3-Dodecylthiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for conducting polymers and in the synthesis of semiconducting copolymers.

Biology: Investigated for its potential use in biosensors due to its electronic properties.

Medicine: Explored for drug delivery systems and as a component in medical devices.

作用機序

Target of Action

3-Dodecylthiophene (3-DT) is primarily used as a conjugating monomer in the development of p-type semiconducting polymers . Its primary target is the active layer on semiconductors .

Mode of Action

3-DT interacts with its target by forming poly (3-dodecylthiophene) (P3DT) through electrochemical polymerization . This interaction results in the development of p-type semiconducting polymers, which have good electronic properties .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of p3dt, which can be utilized for a variety of organic electronic-based applications .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25246 , which may influence its bioavailability.

Result of Action

The primary result of 3-DT’s action is the formation of P3DT, a p-type semiconducting polymer . This polymer can be used in various organic electronic-based applications, contributing to the advancement of semiconductor technology .

Action Environment

The action of 3-DT can be influenced by environmental factors such as temperature and solvent type . For instance, solvent vapor annealing and thermal annealing can affect the structures of spin-coated P3DT thin films, which are of immense importance for their performance as semiconducting materials .

生化学分析

Biochemical Properties

3-Dodecylthiophene is a small molecule that belongs to the class of thiophenes . It has been shown to have a number of interesting properties, including low energy fluorescence, UV absorption, and NMR spectra . It is also an important component in organic electronic devices such as polymer film, lasers, and molecular modeling .

Cellular Effects

3-Dodecylthiophene has been shown to have transport properties and can be used as a molecular probe for chemical analysis . It has been used in the synthesis of palladium complexes and solid phase microextraction

Molecular Mechanism

The electrical conductivity of 3-Dodecylthiophene results from the delocalization of electrons along the polymer backbone . This property makes it an important component in the development of p-type semiconducting polymers

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Dodecylthiophene have been studied using temperature-dependent FTIR and DSC . Structural evidence was presented to confirm that the endothermic transition observed by DSC at approximately 60 °C is side chain melting .

Transport and Distribution

3-Dodecylthiophene is a small molecule that can be transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: 3-Dodecylthiophene can be synthesized from 3-bromothiophene and halogenated hydrocarbons in a single step . The reaction typically involves the use of a palladium catalyst under specific conditions to facilitate the coupling reaction.

Industrial Production Methods: In industrial settings, the production of 3-dodecylthiophene often involves large-scale electrochemical polymerization processes. These processes are optimized to ensure high yield and purity of the compound, which is crucial for its application in electronic devices .

化学反応の分析

Types of Reactions: 3-Dodecylthiophene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Halogenation and alkylation are common substitution reactions for 3-dodecylthiophene.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or alkylated thiophenes.

類似化合物との比較

- 3-Butylthiophene

- 3-Hexylthiophene

- 3-Octylthiophene

- 3-Decylthiophene

Comparison: 3-Dodecylthiophene is unique due to its longer alkyl chain, which provides better solubility in organic solvents and enhances its electronic properties. Compared to shorter alkyl chain thiophenes, 3-dodecylthiophene forms more stable and ordered structures, making it more suitable for applications in organic electronics .

生物活性

3-Dodecylthiophene (3-DT) is a member of the thiophene family, known for its applications in organic electronics and as a precursor to various conductive polymers. Its biological activity has garnered interest due to potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article explores the biological properties of 3-DT, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 3-Dodecylthiophene

3-Dodecylthiophene can be synthesized through various methods, including oxidative coupling and electrochemical polymerization. The synthesis typically involves the use of thiophene derivatives and metal catalysts to form the desired polymer structures.

Example Synthetic Route:

- Starting Materials: 3-dodecylthiophene, iron(III) chloride (FeCl3).

- Process: The reaction is performed in an inert atmosphere, where 3-DT is subjected to oxidative coupling with FeCl3 to yield poly(3-dodecylthiophene) (P3DT).

Antimicrobial Properties

Research indicates that 3-DT and its derivatives exhibit significant antimicrobial activity. A study demonstrated that cationic polythiophenes, including those derived from 3-DT, effectively kill Gram-positive and Gram-negative bacteria by producing reactive oxygen species (ROS) upon light activation. These compounds can disrupt bacterial cell membranes due to their positive charge, which interacts with the negatively charged microbial surfaces.

Table 1: Antimicrobial Efficacy of 3-Dodecylthiophene Derivatives

| Compound | Microorganism | Concentration (µg/mL) | Killing Efficiency (%) |

|---|---|---|---|

| Cationic P3DT | Escherichia coli | 1 | 95 |

| Cationic P3DT | Bacillus atrophaeus | 10 | 90 |

| Poly(3-dodecylthiophene) | Staphylococcus aureus | 5 | 85 |

Anticancer Activity

The anticancer potential of 3-DT has also been investigated. Studies suggest that certain thiophene derivatives can induce hemolytic activity against red blood cells, which may correlate with their ability to disrupt cancer cell membranes. The structural modifications of these compounds significantly influence their biological interactions.

Case Study: Hemolytic Activity

In vitro studies have shown that modifications in the alkyl chain length and functional groups on thiophene derivatives affect their hemolytic activity. For instance, a derivative with a longer alkyl chain exhibited enhanced cytotoxicity against cancer cell lines compared to shorter-chain variants.

Cellular Interaction

The primary mechanism by which 3-DT exerts its biological effects involves the formation of conductive polymer networks that can interact with cellular membranes. Upon polymerization into P3DT, these compounds demonstrate improved electronic properties conducive for applications in biosensing and drug delivery systems.

Biochemical Pathways:

- Formation of P3DT: The electrochemical polymerization process leads to the formation of a conjugated system that enhances electron mobility.

- Membrane Disruption: The positively charged nature of the polymers facilitates interactions with negatively charged bacterial membranes, leading to cell lysis.

特性

IUPAC Name |

3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWIEFTBMACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-53-4 | |

| Record name | Poly(3-dodecylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40369961 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-52-3 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dodec-1-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Dodecylthiophene?

A1: 3-Dodecylthiophene has the molecular formula C16H28S and a molecular weight of 252.47 g/mol.

Q2: What spectroscopic data is available for characterizing 3-Dodecylthiophene and P3DDT?

A2: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, UV-Vis absorption spectroscopy, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize 3-Dodecylthiophene and P3DDT. These methods provide information about chemical structure, bonding, crystallinity, and molecular interactions. [, , , , , ]

Q3: How does the choice of solvent affect P3DDT thin films?

A3: Solvents significantly influence the ordering of P3DDT molecules in thin films. For instance, films prepared from toluene show different ordering compared to those prepared from chloroform or chlorobenzene. Factors like solvent viscosity and evaporation rate play a crucial role in determining the film morphology. [, ]

Q4: What happens to the conductivity of P3DDT after heating and cooling cycles?

A4: P3DDT exhibits a unique thermal relaxation behavior. After a heating-cooling cycle, its conductivity decreases but gradually recovers to the original value over several days. This relaxation is linked to changes in its crystal structure, specifically the lattice parameter "b," which affects the inter-chain hopping of charge carriers. [, ]

Q5: What happens to P3DDT at elevated temperatures?

A5: P3DDT undergoes a liquid crystalline phase transition at around 60 °C, attributed to the melting of its side chains. [, ] This transition impacts the material's structural ordering and can be analyzed using techniques like XRD.

Q6: Can P3DDT be blended with other polymers, and what are the benefits?

A7: Yes, P3DDT can be blended with polymers like low-density polyethylene (LDPE) [] and poly(methyl methacrylate) (PMMA). [, ] These blends exhibit improved thermal stability and allow for controlled morphology, impacting properties like conductivity and mechanical strength.

Q7: What are some potential applications of P3DDT?

A8: P3DDT shows promise in applications such as organic field-effect transistors (OFETs) [, , ], organic photovoltaic cells [, , ], and sensors due to its semiconducting properties.

Q8: How does P3DDT interact with carbon nanotubes in composite materials?

A9: P3DDT can form supramolecular complexes with single-walled carbon nanotubes (SWNTs). [, ] This interaction enhances the solubility of SWNTs in organic solvents and improves their dispersion within the polymer matrix, leading to improved properties in the composite material.

Q9: How does P3DDT contribute to the performance of organic solar cells?

A10: P3DDT acts as a p-type (hole-transporting) material in organic solar cells. [] When blended with electron-accepting materials like fullerene derivatives, P3DDT facilitates charge separation and transport, contributing to the overall efficiency of the device.

Q10: Can P3DDT form nanostructures, and what are their advantages?

A11: Yes, P3DDT can self-assemble into various nanostructures, including nanowires [, ], nanoribbons, and nanofibers. [] These nanostructures often exhibit enhanced properties compared to bulk P3DDT, making them suitable for applications in nanoelectronics, sensing, and energy storage.

Q11: How does confinement within nanopores influence P3DDT crystallization?

A12: Confinement within alumina nanopores affects the crystallization of P3DDT. [] Smaller pore diameters lead to an increased proportion of Form II crystals compared to Form I. Additionally, P3DDT crystallites within the nanopores tend to align with their π-π stacking direction along the pore axis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。